Scp1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

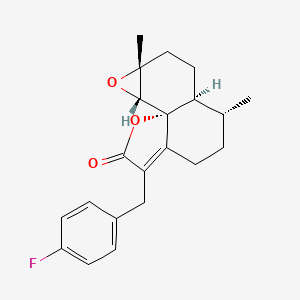

Scp1-IN-2 is a potent and selective inhibitor of small C-terminal domain phosphatase 1 (Scp1). This compound is known for its ability to induce REST (RE1-Silencing Transcription factor) degradation and inhibit its transcriptional activity. High levels of REST protein are associated with tumor growth in certain glioblastoma cells, making this compound a valuable tool for studying glioblastomas driven by REST transcriptional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing inhibitors of protein phosphatases like Scp1 often involve the use of peptide-displayed phage libraries and phosphorylation mimic phage display methods .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound. Specific industrial methods are not publicly available, but they would follow standard protocols for producing pharmaceutical-grade inhibitors.

Chemical Reactions Analysis

Types of Reactions

Scp1-IN-2 primarily undergoes reactions typical of inhibitors targeting protein phosphatases. These reactions include binding to the active site of Scp1 and inducing conformational changes that inhibit its activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis and reactions involving this compound typically use reagents such as AlF4− and BeF3−, which are common in phosphorylation mimic methods. These reagents help identify and bind to the active sites of protein phosphatases .

Major Products Formed

The primary product formed from reactions involving this compound is the inhibited form of Scp1, which results in the degradation of REST and reduced transcriptional activity. This inhibition is crucial for studying the role of REST in glioblastoma growth .

Scientific Research Applications

Scp1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the inhibition mechanisms of protein phosphatases and to develop new inhibitors with improved efficacy and selectivity

Biology: Helps in understanding the role of REST in neuronal gene silencing and its impact on cellular processes

Medicine: Potential therapeutic applications in treating glioblastomas and other cancers driven by REST transcriptional activity

Industry: Used in the development of new drugs targeting protein phosphatases and in the production of research-grade inhibitors

Mechanism of Action

Scp1-IN-2 exerts its effects by binding to the active site of Scp1, a serine/threonine protein phosphatase. This binding induces conformational changes that inhibit the phosphatase activity of Scp1. As a result, REST, a transcriptional repressor, is degraded, leading to reduced transcriptional activity and inhibition of tumor growth in glioblastoma cells .

Comparison with Similar Compounds

Scp1-IN-2 is unique in its high selectivity and potency as an inhibitor of Scp1. Similar compounds include:

These compounds share similar mechanisms of action but differ in their binding sites and overall efficacy.

Properties

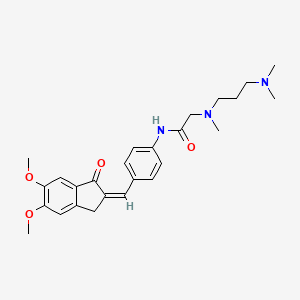

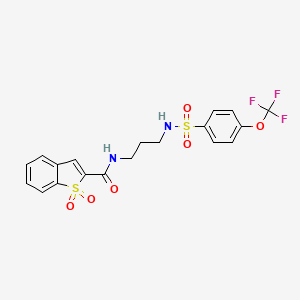

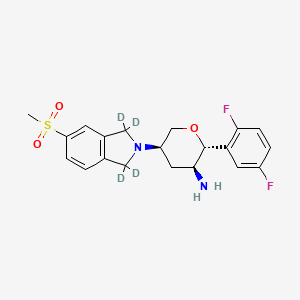

Molecular Formula |

C19H17F3N2O6S2 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

1,1-dioxo-N-[3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propyl]-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H17F3N2O6S2/c20-19(21,22)30-14-6-8-15(9-7-14)32(28,29)24-11-3-10-23-18(25)17-12-13-4-1-2-5-16(13)31(17,26)27/h1-2,4-9,12,24H,3,10-11H2,(H,23,25) |

InChI Key |

PXXDAPPRHFFSMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)